1,1-Dichloroethene;ethyl prop-2-enoate

Anticorrosive coatings Barrier films Water-vapor permeation

Industrial coating formulators requiring ambient-cure, high-barrier water-borne films face a critical trade-off between film flexibility and oxygen/moisture resistance. 1,1-Dichloroethene;ethyl prop-2-enoate (CAS 25101-06-8) is the empirically validated ethyl acrylate-vinylidene chloride copolymer that resolves this conflict. • Uniquely combines WVTR <2 g·m⁻²·day⁻¹ and OGTR ≈0 mL·m⁻²·day⁻¹ with room-temperature film formation (Tg & MFFT <25 °C), enabling application on temperature-sensitive substrates. • Serves as the core barrier layer in double-layer anticorrosive systems, delivering ≥800 h salt-spray protection at ~50 μm film thickness. • Ideal seed latex for core-shell architectures; outperforms pure seed and pure shell copolymers in adhesion retention after 500 h salt-spray exposure.

Molecular Formula C7H10Cl2O2
Molecular Weight 197.06 g/mol
CAS No. 25101-06-8
Cat. No. B15479608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloroethene;ethyl prop-2-enoate
CAS25101-06-8
Molecular FormulaC7H10Cl2O2
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C.C=C(Cl)Cl
InChIInChI=1S/C5H8O2.C2H2Cl2/c1-3-5(6)7-4-2;1-2(3)4/h3H,1,4H2,2H3;1H2
InChIKeyZGSNSUGMAOENKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinylidene Chloride–Ethyl Acrylate Copolymer Barrier Coating Resin


CAS 25101-06-8 designates the binary copolymer of 1,1-dichloroethene (vinylidene chloride, VDC) and ethyl prop-2-enoate (ethyl acrylate, EA), belonging to the acrylate–vinylidene chloride copolymer class . This water-borne latex copolymer is primarily employed in heavy-duty anticorrosive coating films, where the VDC segments confer exceptional barrier properties against water vapor and oxygen while the EA units modulate film flexibility, adhesion, and film-forming capability [1]. Unlike PVDC homopolymer—which is too brittle and thermally unstable for direct coating application—the EA–VDC copolymer achieves a processable balance of crystallinity, mechanical integrity, and substrate adhesion that enables room-temperature film formation at specific compositions [1][2].

Workflow: Water-borne latex for anticorrosive barrier coating films; compatible with double-layer and core–shell architectures.
Selection logic: Ethyl acrylate–VDC copolymer (85 wt% VDC) balancing high moisture/oxygen barrier with ambient-temperature film formation.
Use context: Top-layer barrier resin for heavy-duty industrial maintenance, marine, and infrastructure coatings where water-borne, low-VOC systems are required.

Why Acrylate–VDC Copolymer Grade Selection Is Critical for Barrier Coatings


Acrylate–VDC copolymers are not functionally interchangeable despite sharing the VDC backbone. The ester side-chain length of the acrylate comonomer dictates the copolymer's crystallization tendency, glass transition temperature (Tg), minimum film formation temperature (MFFT), mechanical modulus, and ultimately barrier performance [1]. Short-chain acrylates (methyl acrylate, MA; ethyl acrylate, EA) yield hard, dense films with WVTR <2 g m⁻² day⁻¹ and OGTR ≈0 mL m⁻² day⁻¹, whereas long-chain acrylates (butyl acrylate, BA; 2-ethylhexyl acrylate, EHA) produce flexible, poorly barrier films with WVTR >2 g m⁻² day⁻¹ and OGTR >20 mL m⁻² day⁻¹ [1]. Conversely, MA–VDC copolymers suffer from excessively high Tg and MFFT (>25 °C), preventing room-temperature film coalescence—a limitation that EA–VDC85 uniquely overcomes with Tg and MFFT both below ambient temperature [1][2]. These divergent structure–property relationships mean that substituting one acrylate–VDC grade for another will compromise either barrier integrity, film formation, or substrate adhesion, making comonomer-specific selection mandatory.

EA–VDC85 (this grade)
Ambient film formation (Tg < 25 °C), WVTR < 2 g m⁻² day⁻¹, OGTR ≈ 0 mL m⁻² day⁻¹.
MA–VDC alternative
Higher barrier ranked, but Tg/MFFT > 25 °C forces heated application (~60 °C); impractical for field or temperature-sensitive substrates.
EA–VDC85 (this grade)
High moisture and oxygen barrier, room-temperature film coalescence.
BA–VDC / EHA–VDC grades
WVTR exceeds 2 g m⁻² day⁻¹, OGTR > 20 mL m⁻² day⁻¹; barrier performance may not meet heavy-duty specifications.
EA–VDC85 (this grade)
VDC-rich statistical copolymer; crystallinity develops sufficiently for barrier function.
VDC–VC or VDC–MA systems
Different reactivity ratios alter sequence distribution; crystallinity and barrier properties may shift, requiring re-validation.

Performance Differentiation: VDC–EA Copolymer Versus Closest Acrylate–VDC Analogs


Water Vapor Barrier Performance

The EA–VDC85 copolymer (85 wt% VDC) achieves a WVTR below 2 g m⁻² day⁻¹, placing it in the high-barrier regime alongside the best MA–VDC grades. In contrast, all tested BA–VDC and EHA–VDC compositions—regardless of VDC content—exceed 2 g m⁻² day⁻¹, categorically failing to meet high-barrier specifications [1]. The barrier ordering among top-performing films is MA–VDC85 > MA–VDC80 > EA–VDC85 > MA–VDC75 > EA–VDC80 [1].

Water vapor barrier
Head-to-head
EA–VDC85 WVTR < 2 g m⁻² day⁻¹; all BA–/EHA–VDC > 2 g m⁻² day⁻¹. Ranked behind MA–VDC85/80.
Clears high-barrier threshold; reported sole EA-based composition combining barrier and room-temperature film formability.
37.8 °C, 90% RH, 150 μm dry film.
Anticorrosive coatings Barrier films Water-vapor permeation

Oxygen Barrier Performance

EA–VDC85 and EA–VDC80 films exhibit OGTR values close to 0 mL m⁻² day⁻¹, effectively blocking oxygen permeation. In sharp contrast, all BA–VDC and EHA–VDC films display OGTR values exceeding 20 mL m⁻² day⁻¹—a greater than 20-fold difference that renders the longer-chain acrylate copolymers unsuitable for oxygen-sensitive applications [1]. The barrier ordering mirrors the WVTR trend: MA–VDC85 > MA–VDC80 > EA–VDC85 > MA–VDC75 > EA–VDC80 [1].

Oxygen barrier
Head-to-head
EA–VDC85 OGTR ≈ 0 mL m⁻² day⁻¹; BA–/EHA–VDC > 20 mL m⁻² day⁻¹ (>20× difference).
Near-zero oxygen permeation supports heavy-duty corrosion protection; ranks third overall behind MA–VDC85/80.
37.8 °C, 150 μm film.
Oxygen barrier Corrosion protection Packaging films

Room-Temperature Film-Forming Capability

EA–VDC85 is the only top-tier barrier composition in the acrylate–VDC series whose Tg and MFFT both reside below room temperature, enabling spontaneous film coalescence at ambient conditions without external heating [1]. By contrast, MA–VDC85—the highest-barrier composition overall—exhibits Tg and MFFT values exceeding 25 °C, necessitating elevated-temperature film formation (60 °C used in controlled studies) that limits practical field application [1]. All other acrylate–VDC compositions with VDC content above 75% also have Tg/MFFT >25 °C [1]. Additionally, EA–VDC85 displays a lower Young's modulus and higher tensile strain than MA–VDC85, providing the mechanical compliance needed for intact film integrity on metal substrates [1].

Room-temp. film formation
Head-to-head
EA–VDC85 Tg/MFFT < 20–25 °C; all other high-VDC acrylates > 25 °C. Lower modulus, higher strain than MA–VDC85.
Enables ambient application without heating; reported sole high-barrier VDC–acrylate with this capability.
DSC, MFFT at RT; mech. tests at 23.5 °C, 56.5% RH.
Film formation Glass transition Coating application

Long-Term Salt-Spray Corrosion Protection

When employed as the top layer in a designed double-layer coating (EA–VDC85 top, BA–VDC75 bottom, ~50 μm total thickness), the EA–VDC85-based system protects tinplate against harsh salt-spray corrosion for at least 800 hours, with coating adhesion remaining excellent even after 1000 hours of exposure [1]. After 400 h of corrosion, the electrochemical impedance of EA–VDC85-coated tinplate remained above 10⁷ Ω, whereas BA–VDC and EHA–VDC coatings fell below 10⁷ Ω [1]. By comparison, the optimal single-layer BA–VDC80 coating protects tinplate for only 250 hours before rust appears [2]. Even at 600 h, MA–VDC85 as a monolayer can protect steel excellently, but other acrylate–VDC monolayer coatings with 75%–90% VDC cannot [3].

Salt-spray protection
Head-to-head
EA–VDC85/BA–VDC75 double-layer ≥800 h protection, adhesion excellent after 1000 h; impedance >10⁷ Ω at 400 h. Best monolayer BA–VDC80: 250 h.
≥3.2× longer protection vs. best single-layer acrylate–VDC; positions water-borne system as alternative to solvent-borne epoxy.
ASTM D714/D1654; EIS in 3% NaCl.
Salt-spray corrosion Heavy-duty anticorrosion Double-layer coating

Copolymer Microstructure Control via Reactivity Ratios

The monomer reactivity ratios for the VDC/EA copolymerization are rV = 0.80 ± 0.15 and rE = 0.87 ± 0.04 (determined by the error-in-variables method), indicating a near-random, slightly alternating copolymerization tendency [1][2]. Both ratios are below unity, meaning each radical preferentially adds the opposite monomer, producing a statistical copolymer with limited blockiness. This contrasts with VDC–MA systems where differing reactivity ratios alter the triad sequence distribution, and with VDC–VC systems that exhibit markedly different copolymerization kinetics. Furthermore, the reactivity ratios decrease considerably in the presence of boron trifluoride as a complexing agent, enabling the synthesis of nearly alternating copolymers or acrylate-rich compositions on demand [3].

Reactivity ratios
Class-level
rV (VDC) = 0.80 ± 0.15, rE (EA) = 0.87 ± 0.04; rV·rE = 0.70.
Statistical copolymer with slight alternating tendency; supports predictable sequence distribution and consistent crystallinity.
Photopolymerization; KT/EVM from ¹³C NMR triads.
Copolymerization kinetics Reactivity ratios Sequence distribution

Crystallization Kinetics and Processing Window

Among VDC–acrylate copolymers, the crystallization rate scales with acrylate ester side-chain length: methyl acrylate (MA) yields the slowest crystallization, ethylhexyl acrylate (EHA) the fastest, and ethyl acrylate (EA) occupies an intermediate position [1]. For a given VDC content, the slower crystallization of EA–VDC relative to BA–VDC and EHA–VDC provides a wider temporal processing window for film coalescence before crystallinity locks in the microstructure, yet it crystallizes sufficiently to develop the VDC-segment crystallinity essential for barrier performance [1]. The limiting VDC concentration for zero crystallinity is approximately 75 mol% VDC across acrylate types, and final crystallinity decreases linearly with decreasing VDC content irrespective of comonomer identity [1].

Crystallization kinetics
Cross-study
Crystallization rate: MA–VDC (slowest) < EA–VDC (intermediate) < BA–VDC < EHA–VDC (fastest).
Intermediate rate provides practical processing window for film coalescence before crystallinity locks; absent in MA or EHA systems.
DSC, IR; limiting VDC for zero crystallinity ≈75 mol%.
Crystallization kinetics Processing window VDC copolymer

Key Industrial Applications for VDC–EA Barrier Latex


Top-Layer Barrier in Double-Layer Anticorrosive Systems

EA–VDC85 (85 wt% VDC, CAS 25101-06-8 comonomer pair) is the empirically optimal top-layer material in a double-layer water-borne anticorrosive coating architecture, where it is paired with a BA–VDC75 adhesion-promoting bottom layer [1]. This configuration leverages EA–VDC85's sub-2 g m⁻² day⁻¹ WVTR and near-zero OGTR for the barrier function while relying on the BA–VDC75 underlayer for metal adhesion. The system achieves ≥800 hours of salt-spray protection with excellent adhesion retention after 1000 hours at ~50 μm total film thickness [1]. This performance approaches that of solvent-borne epoxy coatings and is suitable for marine, infrastructure, and industrial maintenance applications where water-borne, low-VOC compliance is required [1][2].

Core Component in Core–Shell Latex Formulations

EA–VDC85 serves as the seed latex core in core–shell latex architectures, where a BA–VDC80 shell is copolymerized onto the pre-formed EA–VDC85 seed particles [1]. After 500 hours of harsh salt-spray corrosion, coating films formed by these core–shell latexes (EA–VDC85 core / BA–VDC80 shell) protected steel plates well with best-in-class adhesion retention, outperforming both pure seed latex (which lost adhesion) and pure shell copolymer coatings (which lost both barrier properties and adhesion) [1]. This core–shell design exploits EA–VDC85's high-barrier core while the BA–VDC80 shell provides flexibility and adhesion, demonstrating that CAS 25101-06-8 is the enabling comonomer pair for the structurally critical core component [1].

Ambient-Cure Coating for Temperature-Sensitive Substrates

EA–VDC85 is uniquely suited for coating temperature-sensitive substrates (e.g., certain plastics, composites, or pre-assembled components) because its Tg and MFFT reside below room temperature, enabling spontaneous film coalescence without thermal curing [1]. In contrast, MA–VDC85—despite possessing marginally superior barrier properties—requires film-formation temperatures of ~60 °C due to its Tg/MFFT >25 °C [1]. For field-applied or substrate-restricted applications where heating is impractical, EA–VDC85 is the only high-barrier acrylate–VDC composition that can be applied and cured at ambient temperature while still delivering WVTR <2 g m⁻² day⁻¹ and OGTR ≈0 mL m⁻² day⁻¹ [1].

High-Humidity Barrier Packaging Films

The VDC–EA copolymer system (CAS 25101-06-8) provides simultaneous oxygen and moisture barrier performance that is inherently humidity-insensitive—unlike EVOH, whose oxygen barrier degrades significantly at relative humidity above 85% [1]. The near-random copolymer microstructure (rV = 0.80, rE = 0.87) ensures a statistical distribution of crystallizable VDC segments [2], yielding PVDC-like barrier properties while the EA comonomer imparts sufficient flexibility for film processing and heat-sealability. This makes EA–VDC copolymers suitable for food and pharmaceutical packaging applications where consistent barrier performance across varying humidity conditions is a critical procurement specification [1][2].

Application
Selection Property
Validation Focus
Top-layer barrier in double-layer anticorrosive systems
High moisture and oxygen barrier coupled with ambient film formation
Salt-spray corrosion protection duration and adhesion retention
Core component in core–shell latex formulations
High-barrier seed core integrity enabling core–shell architecture
Coating adhesion and barrier retention under corrosive conditions
Ambient-cure coating for temperature-sensitive substrates
Sub-ambient Tg and MFFT allowing film coalescence without heat
Film quality and barrier performance after room-temperature curing
High-humidity barrier packaging films
Humidity-insensitive O₂ and H₂O barrier derived from VDC crystallinity
Barrier consistency across variable humidity environments
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